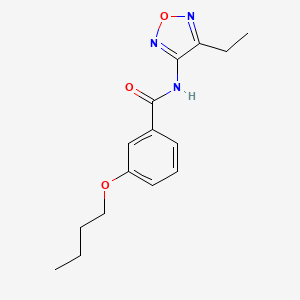![molecular formula C21H22N4O5S B11381030 2-Methylpropyl 2-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11381030.png)
2-Methylpropyl 2-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHYLPROPYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring, a thiazole ring, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 2-METHYLPROPYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be achieved through a multi-step synthetic route. One common method involves the use of Lawesson’s reagent to introduce the thiazole ring, followed by the coupling of the pyridazine and methoxyphenyl groups through a series of condensation reactions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-METHYLPROPYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its unique structure and reactivity may lead to the development of new pharmaceuticals with specific therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-METHYLPROPYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-METHYLPROPYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other pyridazine and thiazole derivatives. These compounds share similar structural features but may differ in their specific functional groups and reactivity. For example, 4-hydroxy-2-quinolones are another class of compounds with diverse biological and pharmaceutical activities . The uniqueness of 2-METHYLPROPYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H22N4O5S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
2-methylpropyl 2-[[1-(4-methoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H22N4O5S/c1-12(2)11-30-20(28)18-13(3)22-21(31-18)23-19(27)17-16(26)9-10-25(24-17)14-5-7-15(29-4)8-6-14/h5-10,12H,11H2,1-4H3,(H,22,23,27) |
InChI-Schlüssel |
SWNKJBJNGSVKPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380948.png)
![5-chloro-N-(4-ethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11380954.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11380963.png)
![N-(4-carbamoylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11380969.png)
![10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11380972.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide](/img/structure/B11380978.png)
![6-benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380981.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)pyrimidine-4-carboxamide](/img/structure/B11380990.png)

![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide](/img/structure/B11380996.png)

![4-ethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11381022.png)
![1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11381036.png)
